molecular formula C14H14N4O2 B8431506 Methyl 1-(2-(1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate

Methyl 1-(2-(1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B8431506
M. Wt: 270.29 g/mol
InChI Key: ZNBHMUPMUNOHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-(1H-indol-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

methyl 1-[2-(1H-indol-3-yl)ethyl]triazole-4-carboxylate

InChI

InChI=1S/C14H14N4O2/c1-20-14(19)13-9-18(17-16-13)7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,15H,6-7H2,1H3

InChI Key

ZNBHMUPMUNOHFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=N1)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

The resin (4-(bromomethyl)-phenoxyethyl-polystyrene HL) (5.00 g, 5.5 mmol) was suspended in N,N-dimethylacetamide (DMA) (30 ml), sodium azide (178 g, 27.5 mmol, 5 eq.) was added and the mixture was stirred at RT for 48 h. The resin was filtered off, washed with methanol and dried. The resin was suspended in DMA (100 ml) again, 3-(2-bromoethyl)indole (0.60 g, 2.67 mmol) was added and the mixture was stirred at RT for 5 d. Propiolic acid methyl ester (0.24 ml, 2.67 mmol) was then added, the mixture was stirred at 80° C. for 20 h and the solvent was removed i. vac. The residue was separated by flash chromatography with CHCl3/MeOH (9:1). In addition to the desired product, 3-(2-bromoethyl)indole (103 mg, 17%) was recovered. Yield: 342 mg (Ind-63, 47%)
[Compound]
Name
4-(bromomethyl)-phenoxyethyl-polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.24 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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